11:0 PC

Nuclear Receptor Pharmacology Metabolic Disease Hepatology

1,2-diundecanoyl-sn-glycero-3-phosphocholine, commonly known as 11:0 PC or DUPC, is a synthetic, symmetric diacyl phosphatidylcholine (PC) with two saturated 11-carbon fatty acid tails (C11:0). It is a member of the glycerophosphocholine class and is characterized by its strong bilayer-forming properties.

Molecular Formula C30H60NO8P
Molecular Weight 593.8 g/mol
Cat. No. B15599405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11:0 PC
Molecular FormulaC30H60NO8P
Molecular Weight593.8 g/mol
Structural Identifiers
InChIInChI=1S/C30H60NO8P/c1-6-8-10-12-14-16-18-20-22-29(32)36-26-28(27-38-40(34,35)37-25-24-31(3,4)5)39-30(33)23-21-19-17-15-13-11-9-7-2/h28H,6-27H2,1-5H3/t28-/m1/s1
InChIKeyXCCDCYFQYUARAY-MUUNZHRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

11:0 PC (DUPC) Phospholipid: Technical Specifications and Procurement Considerations


1,2-diundecanoyl-sn-glycero-3-phosphocholine, commonly known as 11:0 PC or DUPC, is a synthetic, symmetric diacyl phosphatidylcholine (PC) with two saturated 11-carbon fatty acid tails (C11:0) [1]. It is a member of the glycerophosphocholine class and is characterized by its strong bilayer-forming properties . With a molecular formula of C30H60NO8P and a molecular weight of 593.8 g/mol, DUPC is a defined, single-species lipid that serves as a valuable tool in membrane biophysics, enzymology, and analytical lipidomics, distinct from natural, heterogeneous PC mixtures [2].

The Critical Role of 11:0 PC in Avoiding Generic Lipid Substitution Risks


Generic substitution is not scientifically valid for 11:0 PC. Phosphatidylcholines (PCs) are not a monolithic class; their biophysical and biological activities are exquisitely sensitive to acyl chain length, saturation, and regiospecificity [1]. Even a single carbon difference in acyl chain length can dramatically alter a PC's critical micelle concentration (CMC), phase transition temperature, and its ability to form stable bilayers versus micelles . This structural specificity extends to biological interactions, where 11:0 PC has been shown to be a potent agonist for the LRH-1 receptor, an activity not shared by PCs with other chain lengths [1]. Therefore, substituting 11:0 PC with a seemingly similar analog like 10:0 PC or 12:0 PC will introduce uncontrolled variables, fundamentally altering experimental outcomes and compromising the validity of membrane models, enzyme assays, or lipidomics quantification.

Quantitative Differentiation of 11:0 PC: Evidence-Based Selection Guide


Specific Agonism of LRH-1 Nuclear Receptor by 11:0 PC and 12:0 PC

In a head-to-head screening of various phosphatidylcholine (PC) species for their ability to activate the liver receptor homolog-1 (LRH-1) nuclear receptor, a patent filing demonstrates that both 11:0 PC (DUPC) and 12:0 PC (DLPC) are potent agonists. In contrast, other PCs with different chain lengths, such as DPPC (16:0 PC), showed no significant activation of this receptor [1]. This specificity highlights that LRH-1 activation is not a general property of PCs but is restricted to a narrow range of acyl chain lengths. Further quantitative analysis confirmed that both DUPC and DLPC robustly and reproducibly increased the interaction between LRH-1 and its coactivator SRC-3 in a mammalian two-hybrid assay, unlike DPPC, which had no effect [1].

Nuclear Receptor Pharmacology Metabolic Disease Hepatology

Cytotoxicity Profile of 11:0 PC in Cell Proliferation Assays

A systematic study evaluating the interference of various synthetic diacyl-PCs with in-vitro cell proliferation revealed that most saturated PCs, including 11:0 PC, are essentially non-toxic. In stark contrast, 12:0 PC (DLPC) exhibited a significant inhibitory effect on cell proliferation with an IC50 value below 0.5 mM [1]. This finding identifies a crucial toxicity threshold between C11 and C12 acyl chains for saturated diacyl-PCs. This stark difference in cytotoxicity, determined under identical experimental conditions, underscores the need for careful selection based on the specific application.

Liposome Formulation Drug Delivery Toxicology

Self-Assembly Behavior: 11:0 PC Exists at the Threshold of Micelle Formation

The critical micelle concentration (CMC) is a fundamental parameter defining a lipid's self-assembly behavior. While CMC values for 10:0 PC (5 µM) and 12:0 PC (90 nM) are well-documented, a direct value for 11:0 PC is not reported in the same data set . Based on the exponential decrease in CMC with increasing chain length for this homologous series, 11:0 PC is predicted to have a CMC between these two values, positioning it at a crucial threshold between a monomeric/micellar state (shorter chains) and a predominantly bilayer-forming state (longer chains). This intermediate behavior allows 11:0 PC to be used in unique model systems where both micellar and lamellar phases are of interest.

Membrane Biophysics Lipid Self-Assembly Formulation Science

Enzymatic Substrate Specificity of a Microbial Phospholipase D

In a study characterizing a novel phospholipase D from marine *Streptomyces klenkii* (SkPLD), kinetic analysis revealed that the enzyme's catalytic efficiency (kcat/Km) is highly sensitive to the acyl chain length of its phosphatidylcholine (PC) substrate [1]. The enzyme showed a strong preference for PCs with medium acyl chain lengths, achieving a catalytic efficiency of 67.13 S⁻¹ mM⁻¹ for 12:0/12:0-PC. In contrast, its catalytic efficiency toward PCs with long acyl chains (>16 fatty acids) was significantly lower [1]. This demonstrates a clear trend of decreasing enzymatic activity with increasing chain length beyond the C12 optimum.

Enzymology Biocatalysis Lipidomics

Optimal Scientific and Industrial Use Cases for 11:0 PC Based on Evidentiary Data


As a Specific Agonist in LRH-1 Nuclear Receptor Studies

11:0 PC is uniquely suited for activating the LRH-1 nuclear receptor in cellular and biochemical assays. Its proven agonism [1] makes it an essential tool for studying LRH-1 signaling pathways implicated in glucose and lipid metabolism, bile acid homeostasis, and potential therapeutic interventions for metabolic diseases.

As a Non-Toxic Component in Liposomal Drug Delivery Formulations

Given its demonstrated lack of cytotoxicity in cell proliferation assays [2], 11:0 PC is an ideal choice for formulating liposomal drug delivery systems where a medium-chain, saturated PC is required. It provides a safe and stable alternative to the cytotoxic 12:0 PC (DLPC) [2].

As a Biophysical Tool to Study Intermediate Membrane Phases

The inferred CMC of 11:0 PC positions it at a key transition point in lipid self-assembly . This property makes it an excellent model lipid for studying phase behavior, lipid mixing/demixing, and the properties of membranes near the micelle-to-bilayer transition, which is valuable for fundamental biophysics research.

As a Substrate for Characterizing Medium-Chain Specific Phospholipases

11:0 PC serves as a specific substrate for phospholipases that exhibit a preference for medium-chain acyl groups. Its use in enzymatic assays allows for the precise characterization of enzyme specificity and kinetics, as demonstrated by the chain-length-dependent activity of phospholipase D from *Streptomyces klenkii* [3].

Technical Documentation Hub

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